molecular formula C8H12O3 B3109972 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- CAS No. 17791-34-3

7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo-

Cat. No.: B3109972
CAS No.: 17791-34-3
M. Wt: 156.18 g/mol
InChI Key: UYMKMUZNHJKUQB-RRKCRQDMSA-N
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Description

7-Oxabicyclo[221]heptane-2-carboxylic acid, methyl ester, exo- is a bicyclic compound featuring an oxygen bridge This compound is part of the oxabicycloheptane family, known for their unique structural properties and reactivity

Biochemical Analysis

Biochemical Properties

7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to participate in Diels-Alder reactions, which are crucial for the synthesis of many natural products and bioactive compounds . The compound’s interactions with enzymes such as phosphatases have been studied, revealing its potential as an inhibitor of these enzymes . This inhibition is facilitated by the compound’s unique structure, which allows it to bind effectively to the active sites of these enzymes.

Cellular Effects

The effects of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Studies have shown that it can affect T-cell activation and cell proliferation by interacting with protein phosphatases . These interactions lead to changes in the phosphorylation status of key signaling molecules, thereby altering cellular responses.

Molecular Mechanism

At the molecular level, 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, where it can act as an inhibitor or activator . For example, its interaction with protein phosphatases involves binding to the enzyme’s active site, preventing the dephosphorylation of target proteins . This inhibition can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects can occur, including disruption of cellular function and potential toxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds . These interactions can affect metabolic flux and the levels of various metabolites within the cell . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can influence its biological activity and effectiveness in modulating cellular processes .

Subcellular Localization

The subcellular localization of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function within the cell . Understanding the mechanisms that govern its subcellular distribution is essential for elucidating its role in cellular processes .

Preparation Methods

The synthesis of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- typically involves the Baeyer-Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones . This reaction cleaves a carbon-carbon bond, introducing an oxygen atom into the structure. Other synthetic routes include retro-Claisen, retro-Diekmann, and Grob fragmentations . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- include:

Properties

IUPAC Name

methyl (1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3/t5-,6+,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMKMUZNHJKUQB-RRKCRQDMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]2CC[C@H]1O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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